3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine dioxides. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound combines features of both benzene and thiadiazine rings, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the ortho-lithiation of benzaldehyde derivatives followed by cyclization with sulfur dioxide and sulfuryl chloride
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave technology to enhance reaction rates and yields .
Chemical Reactions Analysis
3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine monohydrate for cyclization, sulfur dioxide for sulfonylation, and various isocyanates for carbamoylation .
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its pharmacological properties.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . These interactions can lead to various therapeutic effects, such as lowering blood pressure, reducing blood sugar levels, or inhibiting cancer cell growth .
Comparison with Similar Compounds
3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural features and pharmacological activities. Similar compounds include:
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar uses but different pharmacokinetics.
Phthalazinone derivatives: Used in treating various diseases, including cancer and diabetes.
Compared to these compounds, this compound offers a unique combination of structural features and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9/h2-5,10H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYWZRKAJSDVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807283-74-5 |
Source
|
Record name | 3-[(methylamino)methyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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